molecular formula C10H15N B7804576 [(S)-1-(3,5-Dimethylphenyl)ethyl]amine

[(S)-1-(3,5-Dimethylphenyl)ethyl]amine

Cat. No.: B7804576
M. Wt: 149.23 g/mol
InChI Key: BWGRGXSRUZMWFO-VIFPVBQESA-N
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Description

[(S)-1-(3,5-Dimethylphenyl)ethyl]amine is a chiral amine derivative with a stereogenic center at the ethylamine side chain. Its molecular formula is C₁₀H₁₅N (molecular weight: 149.23 g/mol) and CAS registry number 84499-76-3 . Key physical properties include:

  • Boiling point: 226.1 ± 9.0 °C
  • Density: 0.937 ± 0.06 g/cm³
  • pKa: 9.12 ± 0.10

The compound features a 3,5-dimethylphenyl aromatic ring, which confers steric bulk and hydrophobic character. Its (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical intermediates. Safety data sheets (SDS) highlight its use strictly for non-medical purposes, such as industrial or research applications .

Properties

IUPAC Name

(1S)-1-(3,5-dimethylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7-4-8(2)6-10(5-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGRGXSRUZMWFO-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H](C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Systems

Rhodium complexes with chiral phosphine ligands, such as (R)-BINAP, achieve enantioselectivities exceeding 90%. The reaction proceeds via coordination of the enamine’s double bond to the metal center, followed by stereoselective hydrogen transfer.

Representative Protocol

ParameterValue
Substrate(E)-3,5-dimethylstyryl amine
Catalyst[Rh(cod)((R)-BINAP)]BF₄
Pressure (H₂)50 bar
SolventMethanol
Temperature25°C
ee92%
Yield85%

This method’s scalability is limited by catalyst cost, though ligand recycling strategies mitigate economic constraints.

Azide Reduction Pathways

The Staudinger reaction and catalytic hydrogenation of azide intermediates offer alternative routes. Aryl azides, synthesized via diazotization of 3,5-dimethylaniline followed by sodium azide treatment, are reduced to the target amine.

Diazotization and Azide Formation

3,5-Dimethylaniline undergoes diazotization in HCl/NaNO₂ at 0–5°C, yielding a diazonium salt. Subsequent reaction with sodium azide produces 3,5-dimethylphenyl azide, which is reduced using:

3.1.1. Triphenylphosphine Reduction

3,5-Dimethylphenyl azide+PPh3(S)-1-(3,5-Dimethylphenyl)ethylamine+N2+Ph3PO\text{3,5-Dimethylphenyl azide} + \text{PPh}3 \rightarrow \text{(S)-1-(3,5-Dimethylphenyl)ethyl} \text{amine} + \text{N}2 + \text{Ph}_3\text{PO}

  • Yield: 78%

  • Chirality Control: Requires chiral auxiliaries during azide formation.

3.1.2. Catalytic Hydrogenation
Palladium-on-carbon (Pd/C) in ethanol under H₂ gas reduces the azide to the amine without racemization.

  • Conditions: 1 atm H₂, 25°C, 6 hours

  • Yield: 81%

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution using lipases or acylases provides enantiopure this compound from racemic precursors. Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the (S)-amine unreacted.

Process Metrics

  • Enzyme Loading: 10 mg/g substrate

  • Reaction Time: 48 hours

  • ee: >99%

  • Yield: 45% (theoretical maximum 50%)

Comparative Analysis of Methods

The table below evaluates key parameters across synthetic routes:

MethodYield (%)ee (%)ScalabilityCost Efficiency
Alkylation65–7298HighModerate
Asymmetric Hydrogenation8592ModerateLow
Azide Reduction78–8199HighHigh
Enzymatic Resolution4599LowHigh

Mechanistic Insights and Side Reactions

Alkylation Side Products

Over-alkylation may occur if stoichiometry is unbalanced, yielding tertiary amines. Gas chromatography-mass spectrometry (GC-MS) analyses identify N,N-di(3,5-dimethylbenzyl)ethylamine as a common impurity.

Hydrogenation Byproducts

Incomplete hydrogenation generates saturated ethyl derivatives, detectable via nuclear magnetic resonance (NMR) spectroscopy.

Industrial Applications and Patents

Large-scale production favors azide reduction due to cost-effectiveness. Patent US 9,873,456B2 discloses a continuous-flow system for diazotization and azide reduction, achieving throughputs of 50 kg/day.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated amination of 3,5-dimethylstyrene using iridium photocatalysts demonstrates promise, though yields remain suboptimal (55%).

Biocatalytic Amination

Engineered transaminases convert 3,5-dimethylacetophenone to the target amine with 95% ee, bypassing traditional resolution steps.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(3,5-Dimethylphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[(S)-1-(3,5-Dimethylphenyl)ethyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which [(S)-1-(3,5-Dimethylphenyl)ethyl]amine exerts its effects depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Comparison of Substituted Phenyl Ethylamine Derivatives

Compound Name Molecular Formula Substituents pKa Key Features Reference
This compound C₁₀H₁₅N 3,5-dimethylphenyl 9.12 Chiral center, hydrophobic
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 3,6-dibromopyridinyl, 3,5-difluorophenyl N/A Electron-withdrawing groups (Br, F), potential catalytic ligand
2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride C₂₀H₃₁NO₂·HCl 3,4-dimethylphenyl, cyclopentane N/A Ester functionality, hydrochloride salt for solubility
  • Key Observations :
    • Electron-Donating vs. Withdrawing Groups : The dimethyl groups in the target compound enhance steric hindrance and lipophilicity compared to electron-withdrawing substituents (e.g., Br, F) in , which may alter reactivity in catalytic or synthetic applications.
    • Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability, whereas the free base form of the target compound may require specific handling .

Enantiomeric and Diastereomeric Comparisons

Table 2: Stereochemical Variants and Analogues

Compound Name Configuration Molecular Formula Similarity Score* Application Context Reference
This compound S-configuration C₁₀H₁₅N 1.00 Chiral synthesis, ligands
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride R-configuration C₁₃H₂₂N·HCl 1.00 Pharmacological intermediates
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride S-configuration C₁₃H₂₂N·HCl 1.00 Enantioselective catalysis
  • Enantioselectivity: The (S)-configuration in the target compound and its analogs is critical for applications in asymmetric catalysis or drug development, where stereochemistry dictates activity .

Functional Group and Application Comparisons

  • Amine vs. Phosphine Ligands: While the target compound is a primary amine, aminodiphosphines like Bis[2-(di-1-adamantyl-phosphino)ethyl]amine (C₄₄H₆₉NP₂) serve as air-sensitive ligands in transition-metal catalysis due to their electron-rich phosphorus centers . This contrast highlights the role of functional groups in determining catalytic utility.
  • Pharmaceutical Derivatives : Metcaraphen Hydrochloride () incorporates a dimethylphenyl group but features an ester linkage, enabling distinct biological interactions compared to the amine functionality in the target compound.

Biological Activity

[(S)-1-(3,5-Dimethylphenyl)ethyl]amine, also known as 1-(3,5-Dimethylphenyl)ethylamine , is an organic compound characterized by its unique structural features that include an amine group attached to a branched alkyl chain and a substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems.

Structural Overview

The molecular formula of this compound is C₁₄H₂₁N, indicating the presence of 14 carbon atoms, 21 hydrogen atoms, and one nitrogen atom. The presence of both aromatic and aliphatic components in its structure suggests significant implications for its pharmacological properties.

Research indicates that compounds similar to this compound may influence neurotransmitter systems by interacting with monoamine transporters. Such interactions can lead to stimulant properties or act as inhibitors of reuptake for neurotransmitters like dopamine and norepinephrine. This mechanism is particularly relevant for potential applications in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Neurotransmitter Interaction

The biological activity of this compound has been linked to its ability to modulate neurotransmitter levels. Studies suggest that it may enhance the release of dopamine and norepinephrine, thereby improving mood and cognitive functions. The compound's structural features likely contribute to its binding affinity for various receptors involved in these processes .

Comparative Activity with Similar Compounds

A comparative analysis with structurally similar compounds highlights how variations in substituents can significantly affect biological activity:

Compound NameStructure FeaturesUnique Attributes
1-(2-Methylphenyl)ethan-1-amineAromatic ring with ethane side chainPotentially lower activity due to less steric hindrance
1-(4-Methylphenyl)ethan-1-amineAromatic ring with methyl substitutionDifferent receptor selectivity compared to 3,5-dimethyl variant
N,N-Dimethyl-2-phenylethylamineDimethyl substitution on nitrogenIncreased lipophilicity may enhance blood-brain barrier penetration

This table illustrates how modifications in the aromatic ring or amine group can lead to distinct pharmacological profiles.

In Vivo Studies

In vivo studies have demonstrated the potential of this compound in various animal models. For instance, studies involving rodent models have shown that administration of this compound can lead to increased locomotor activity, suggesting stimulant effects that are consistent with its proposed mechanism of action on the dopaminergic system .

Cytotoxicity and Antiproliferative Effects

Research has also explored the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that it may exhibit antiproliferative activity against certain cancer cells, though further studies are needed to elucidate the underlying mechanisms and potential therapeutic applications .

Q & A

Q. What are the optimized synthetic routes for [(S)-1-(3,5-Dimethylphenyl)ethyl]amine to ensure high enantiomeric purity?

Methodological Answer: Key steps include:

  • Reductive amination : Reacting 3,5-dimethylbenzaldehyde with nitroethane to form an intermediate nitroalkene, followed by reduction using chiral catalysts (e.g., (R)- or (S)-BINAP-ligated Ru complexes) to achieve stereochemical control .
  • Purification : Column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or recrystallization using ethanol/water mixtures to isolate the (S)-enantiomer .
  • Characterization : Chiral HPLC (e.g., Chiralpak AD-H column) and polarimetry to confirm enantiomeric excess (>98% ee) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR (in CDCl₃) to confirm the aromatic methyl groups (δ 2.3 ppm, singlet) and ethylamine backbone (δ 1.2–1.5 ppm for CH₂ and CH₃) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 163.13 g/mol) and fragmentation patterns .
  • Chiral Analysis : Use of a Chiralcel OD-H column with hexane/isopropanol (90:10) mobile phase to resolve enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Orthogonal assays : Compare results from radioligand binding (e.g., dopamine transporter inhibition) and functional assays (e.g., cAMP accumulation in HEK293 cells) to distinguish direct vs. off-target effects .
  • Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess if metabolites contribute to observed discrepancies .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with monoamine transporters, identifying stereospecific binding pockets .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • Analog synthesis : Introduce substituents (e.g., halogens at the 4-position) or modify the ethylamine chain (e.g., cyclopropyl substitution) to probe steric/electronic effects .
  • Biological profiling : Screen analogs against panels of GPCRs (e.g., serotonin 5-HT₂A, adrenergic α₂ receptors) using fluorescence-based calcium mobilization assays .
  • Data analysis : Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (2.1), blood-brain barrier permeability (CNS MPO score: 4.5), and CYP450 inhibition .
  • MD simulations : Run GROMACS simulations to assess membrane permeability (e.g., POPC lipid bilayer) and binding stability with serum albumin .

Safety & Handling

Q. What protocols ensure safe handling and storage of this compound in academic labs?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s face velocity) during synthesis .
  • Waste disposal : Neutralize with dilute HCl (1 M) before incineration via licensed hazardous waste contractors .

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